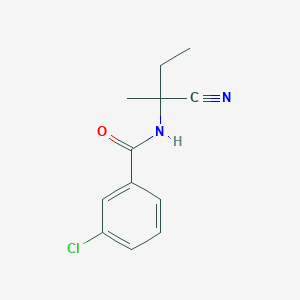
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride is a chemical compound that features a triazole ring attached to an oxolane ring with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring:
Amine Group Addition: The amine group is introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions.
Medicine
The compound has potential therapeutic applications. It is investigated for its activity against various diseases, including infections and cancer. Its ability to form stable salts makes it suitable for formulation in pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it a valuable component in various chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The amine group can participate in nucleophilic attacks, leading to covalent modification of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine: The non-salt form of the compound.
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;monohydrochloride: A similar compound with a different salt form.
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;trihydrochloride: Another salt form with three hydrochloride groups.
Uniqueness
The dihydrochloride form of the compound is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are critical.
Propriétés
Numéro CAS |
2138062-34-5 |
|---|---|
Formule moléculaire |
C6H12Cl2N4O |
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
(3R,4S)-4-(1,2,4-triazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-5-1-11-2-6(5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;;/m0../s1 |
Clé InChI |
FVZZSLYUUCHSKM-KXSOTYCDSA-N |
SMILES |
C1C(C(CO1)N2C=NN=C2)N.Cl.Cl |
SMILES isomérique |
C1[C@@H]([C@@H](CO1)N2C=NN=C2)N.Cl.Cl |
SMILES canonique |
C1C(C(CO1)N2C=NN=C2)N.Cl.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![6-(4-chlorophenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)





![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)
![4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B2364128.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)


